molecular formula C28H32N6O3 B11607264 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11607264
M. Wt: 500.6 g/mol
InChI Key: YCKWXXQOSIUOIA-UHFFFAOYSA-N
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Description

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure This compound is characterized by its triazatricyclo framework, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Triazatricyclo Framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazatricyclo core.

    Introduction of Functional Groups: The imino, morpholinylpropyl, and phenylethyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.

    Oxidation and Reduction Steps: Depending on the desired oxidation state of the final compound, oxidation or reduction reactions may be employed. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

    Safety and Environmental Concerns: Industrial production must adhere to safety regulations and minimize environmental impact through waste management and recycling of solvents.

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.

Scientific Research Applications

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its complex triazatricyclo framework and the presence of multiple functional groups

Properties

Molecular Formula

C28H32N6O3

Molecular Weight

500.6 g/mol

IUPAC Name

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H32N6O3/c1-19-9-10-24-31-26-23(28(36)34(24)18-19)17-22(27(35)30-20(2)21-7-4-3-5-8-21)25(29)33(26)12-6-11-32-13-15-37-16-14-32/h3-5,7-10,17-18,20,29H,6,11-16H2,1-2H3,(H,30,35)

InChI Key

YCKWXXQOSIUOIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC(C)C5=CC=CC=C5)C=C1

Origin of Product

United States

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